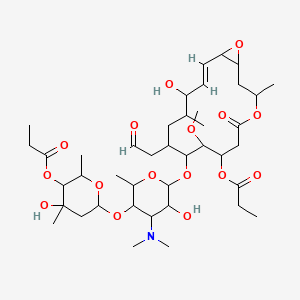

Maridomycin III

Description

Historical Perspectives and Discovery of Maridomycin (B608861) III

Maridomycin III is a member of the maridomycin complex, a group of macrolide antibiotics. bioline.org.br This complex, initially comprising about twenty components, was first isolated from the fermentation broth of Streptomyces hygroscopicus No. B-5050. bioline.org.brcapes.gov.br The discovery and isolation of the six primary components, designated maridomycins I, II, III, IV, V, and VI, were achieved through methods of silica (B1680970) gel adsorption or partition chromatography. capes.gov.br Research conducted at Takeda Pharmaceuticals was instrumental in the initial reporting of maridomycin in 1971. antibioticdb.comguidetopharmacology.org

Subsequent research focused on optimizing the production of specific maridomycin components. Notably, a valine-resistant mutant of Streptomyces hygroscopicus No. B-5050-HA, designated as strain AV, was found to predominantly accumulate this compound, constituting 75% of the total maridomycin mixture produced. jst.go.jp This enhanced production in the mutant strain was linked to its resistance to valine and its ability to accumulate propionyl-CoA, a key precursor in the biosynthesis of this compound. jst.go.jpbioline.org.br The addition of certain amino acids, such as isoleucine, was found to increase this compound production in the parent strain, a dependency not observed in the mutant. jst.go.jpbioline.org.br

Classification within Macrolide Antibiotics

This compound is classified as a 16-membered ring macrolide antibiotic. asm.org This classification is based on its core chemical structure, which features a large macrocyclic lactone ring composed of 16 atoms. ontosight.ai Macrolide antibiotics are a broad class of compounds, primarily derived from Streptomyces species, and are characterized by this distinctive ring structure. ontosight.ai

The maridomycin complex, including this compound, belongs to the leucomycin-turimycin group of macrolide antibiotics. nih.gov The various components of the maridomycin complex are structural analogs, differing in the acyl groups attached at specific positions of the macrolactone ring. nih.gov For instance, the separation and analysis of 9-propionylmaridomycins, which are derivatives of maridomycins, have been a subject of study. The chemical structure of this compound includes a complex macrolactone ring with attached sugar moieties. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C41H67NO16 |

| Molecular Weight | 829.45 g/mol |

| Hydrogen Bond Acceptors | 17 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 14 |

| Topological Polar Surface Area | 218.58 Ų |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Significance of this compound in Antimicrobial Research

This compound and its derivatives have demonstrated significant activity against Gram-positive bacteria. nih.gov Its mechanism of action is consistent with other macrolide antibiotics, which involves the inhibition of bacterial protein synthesis. ontosight.aiontosight.ai This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby preventing the translocation step of protein synthesis. ontosight.aiontosight.aiontosight.ai

Research into 9-propionylmaridomycin, a derivative where this compound is the main constituent, has shown it to be effective against clinical isolates of Staphylococcus aureus that are resistant to other macrolides like erythromycin (B1671065) and oleandomycin (B1677203). nih.govasm.org However, strains resistant to josamycin (B1673084) and kitasamycin (B1683686) also exhibit resistance to this derivative. nih.gov An important characteristic of 9-propionylmaridomycin is its inability to induce resistance in staphylococci strains that have inducible resistance to erythromycin. nih.gov

The study of microbial transformation of this compound has also been a focus of research. For example, Serratia marcescens has been shown to transform this compound into new compounds, MDM-S1 and MDM-S2, by modifying the aldehyde group and the hydroxyl group on the macrolactone ring. nih.gov Similarly, certain this compound-insensitive streptomycetes can detoxify the antibiotic by reducing the C-18 position of the macrolactone moiety and by deacylation. tandfonline.comoup.com These studies on the biosynthesis and transformation of this compound are crucial for understanding its properties and for the potential development of new antibiotic agents. bioline.org.bracs.org

Structure

2D Structure

Properties

Molecular Formula |

C41H67NO16 |

|---|---|

Molecular Weight |

830 g/mol |

IUPAC Name |

[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-(4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate |

InChI |

InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+ |

InChI Key |

FFXJTOKFQATYBI-BUHFOSPRSA-N |

SMILES |

CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Isomeric SMILES |

CCC(=O)OC1CC(=O)OC(CC2C(O2)/C=C/C(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Canonical SMILES |

CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |

Synonyms |

maridomycin III |

Origin of Product |

United States |

Ii. Biosynthesis and Production of Maridomycin Iii

Producer Organisms and Strain Characterization

The primary producer of the maridomycin (B608861) complex is the bacterium Streptomyces hygroscopicus.

Streptomyces hygroscopicus is a species of actinomycete bacteria commonly found in soil. ontosight.ai This bacterium is known for its ability to produce a wide array of secondary metabolites, including various antibiotics such as hygromycin B and maridomycins. ontosight.aibioline.org.brltbiotech.lt The specific strain identified for producing the maridomycin complex is Streptomyces hygroscopicus no. B-5050. bioline.org.brtandfonline.com This strain is part of the Streptomycetaceae family and is characterized by its filamentous, Gram-positive nature. ontosight.ai The maridomycins produced by S. hygroscopicus B-5050 are a complex of about twenty related components. bioline.org.br

| Strain Information | |

| Organism | Streptomyces hygroscopicus |

| Strain Designation | B-5050 |

| Other Identifiers | DSM 41526, ATCC 21582, IFO 12995 |

| Family | Streptomycetaceae |

| Known Products | Maridomycin complex, Turimycin |

| Source | Takeda Chem. Ind., Ltd. |

| This table summarizes key information about the primary producer of Maridomycin III. dsmz.denih.gov |

To increase the yield of this compound, various strain improvement strategies have been employed. A key approach has been the use of mutagenesis and selection. For instance, a mutant strain of S. hygroscopicus no. B-5050-HA, an already improved maridomycin producer, was developed that predominantly accumulates this compound. tandfonline.comjst.go.jp This was achieved by selecting for mutants resistant to the amino acid valine. tandfonline.combioline.org.br The growth of the parent strain was significantly inhibited by valine, an effect that could be reversed by adding other amino acids like isoleucine, threonine, and homoserine. tandfonline.com The resulting valine-resistant mutant, strain AV, was found to produce this compound as 75% of the total maridomycin mixture. tandfonline.comjst.go.jp This mutant showed an increased ability to accumulate propionyl-CoA, a key precursor for this compound biosynthesis. bioline.org.br

Another strategy involves the addition of specific precursors to the fermentation medium. The production of this compound by S. hygroscopicus B-5050 was found to increase with the addition of amino acids such as homoserine, threonine, methionine, and isoleucine, as well as fatty acids like α-amino butyric acid and α-keto butyric acid. bioline.org.br These findings highlight the importance of precursor supply in directing the biosynthetic pathway towards the desired product.

| Strain | Characteristic | This compound Production |

| S. hygroscopicus No. B-5050-HA (Parent) | Improved maridomycin producer | Produces a mixture of six maridomycins. tandfonline.com |

| Strain AV (Mutant) | Valine resistant | Predominantly produces this compound (75% of the mixture). tandfonline.comjst.go.jp |

| This table compares the parent and mutant strains in terms of this compound production. |

Streptomyces hygroscopicus B-5050 and Related Strains

Biosynthetic Pathway Elucidation

The biosynthesis of this compound involves a series of complex biochemical reactions, starting from simple precursors and leading to the final macrolide structure.

Isotope labeling studies have been instrumental in tracing the origins of the atoms in the maridomycin molecule. Butyrate has been identified as an effective precursor for the aglycone of maridomycin. annualreviews.org Furthermore, studies using 14C-labeled precursors have shown that L-methionine is a significant contributor to the maridomycin structure. jst.go.jp Specifically, the methyl group of L-methionine is incorporated into one methyl group of the aglycone, two methyl groups of the mycaminose (B1220238) sugar, and one methyl group of the mycarose (B1676882) sugar. jst.go.jp These studies confirm that the biosynthesis of the maridomycin macrolactone ring follows the general pattern of polyketide synthesis, utilizing acetate (B1210297) and propionate (B1217596) units. annualreviews.org

The biosynthesis of maridomycins involves a series of enzymatic modifications of a polyketide backbone. The formation of the 16-membered macrolide ring is catalyzed by a polyketide synthase (PKS). Following the formation of the initial macrolide structure, a series of post-PKS modifications occur.

Studies on the interconversion of related macrolides have provided insights into the later steps of the pathway. It has been demonstrated that S. hygroscopicus can convert carbomycin (B1668359) A, carbomycin B, and leucomycin (B7888351) A₃ into maridomycin II. tandfonline.com This conversion involves epoxidation and acylation steps. vulcanchem.com For example, the conversion of leucomycin A₃ to maridomycin II occurs through the action of an epoxidase at the C-12 and C-13 positions of the lactone ring. vulcanchem.com These bioconversions suggest a branched biosynthetic pathway where different macrolides can serve as intermediates for others.

The enzymes responsible for maridomycin biosynthesis are encoded by a cluster of genes. While the complete gene cluster for maridomycin has been a subject of investigation, analysis of related macrolide biosynthetic gene clusters provides a model for its organization. dntb.gov.uanih.gov These clusters typically contain genes for the polyketide synthase (PKS) responsible for building the macrolide ring, as well as genes for tailoring enzymes that perform modifications such as hydroxylation, methylation, and glycosylation. nih.gov The genetic determinants also include resistance genes that protect the producing organism from the antibiotic it synthesizes. dsmz.de The identification and characterization of these genes are crucial for understanding the regulation of maridomycin biosynthesis and for engineering strains with improved production capabilities.

Fermentation Science and Optimization for Research Scale

Media Composition and Nutritional Factors

The composition of the fermentation medium plays a pivotal role in the production of this compound by Streptomyces hygroscopicus. The selection of appropriate carbon and nitrogen sources, as well as the supplementation with specific precursors, can significantly influence the final yield of the desired antibiotic.

Carbon and Nitrogen Sources: For the cultivation of Streptomyces species, a variety of carbon sources can be utilized, including glucose, starch, and dextrin. Similarly, complex nitrogen sources such as peptone, yeast extract, beef extract, malt (B15192052) extract, and casein are commonly employed to support robust growth and secondary metabolite production. okayama-u.ac.jp For instance, a typical production medium for Streptomyces hygroscopicus might contain a combination of these components to ensure a balanced supply of nutrients for both primary growth and antibiotic synthesis.

Precursor-Directed Biosynthesis: A key strategy to enhance the selective production of this compound is through the addition of specific amino acids and fatty acid precursors to the fermentation medium. The side chain at the C-4" position of the maridomycin macrolactone ring is derived from propionyl-CoA. Therefore, supplementing the medium with compounds that can be readily converted to propionyl-CoA can steer the biosynthesis towards this compound.

Research has demonstrated that the addition of several amino acids from the aspartic acid family, such as L-isoleucine, L-threonine, L-homoserine, and L-methionine, results in an increased yield of this compound. bioline.org.brtandfonline.com Similarly, the addition of related compounds like DL-α-amino-n-butyric acid and α-ketobutyric acid has been shown to boost its production. bioline.org.br This is attributed to their role as precursors for the propionyl-CoA pool within the cell.

A study utilizing Streptomyces hygroscopicus No. B-5050-HA, a known maridomycin producer, found that the production of this compound was dependent on the addition of isoleucine to the medium. tandfonline.com This highlights the direct influence of specific nutritional factors on the biosynthesis of particular maridomycin congeners.

The following table summarizes the key nutritional factors that have been shown to influence this compound production:

| Nutrient Category | Specific Compound | Observed Effect on this compound Production |

| Amino Acids | L-Isoleucine | Stimulates production. tandfonline.com |

| L-Threonine | Increases yield. bioline.org.brtandfonline.com | |

| L-Homoserine | Increases yield. bioline.org.brtandfonline.com | |

| L-Methionine | Increases yield. bioline.org.brtandfonline.com | |

| DL-α-amino-n-butyric acid | Increases yield. bioline.org.br | |

| Fatty Acid Precursors | α-Ketobutyric acid | Increases yield. bioline.org.br |

Environmental Parameters Affecting Production

Alongside media composition, the control of environmental parameters during fermentation is critical for optimizing this compound production. These parameters directly impact the growth of Streptomyces hygroscopicus and the activity of the enzymes involved in the antibiotic's biosynthetic pathway.

pH: The pH of the culture medium is a crucial factor. For Streptomyces species, the optimal pH for growth and secondary metabolite production generally falls within the range of 6.5 to 8.5. okayama-u.ac.jp Research on various Streptomyces fermentations has shown that maintaining the pH within a specific optimal range, often around neutral (pH 7.0), can lead to maximum antibiotic yields. For instance, studies on hygromycin B production by Streptomyces hygroscopicus identified an optimal pH of 7. asianpubs.org While specific optimal pH values for this compound production are not extensively detailed in the available literature, it is expected to be within the typical range for Streptomyces fermentations.

Temperature: Temperature is another critical environmental parameter that influences both microbial growth and enzyme kinetics. The optimal temperature for the growth of many Streptomyces species, including S. hygroscopicus, is typically between 25°C and 37°C. asianpubs.orgmdpi.com For example, the optimal temperature for hygromycin B production by S. hygroscopicus was found to be 28°C. asianpubs.org Maintaining a constant and optimal temperature throughout the fermentation process is essential for consistent and high-level production of this compound.

Aeration and Agitation: As aerobic microorganisms, Streptomyces require sufficient oxygen for growth and antibiotic biosynthesis. The level of dissolved oxygen is influenced by the aeration rate and the agitation speed of the fermenter. Inadequate aeration can become a limiting factor for production. The physical stress from mechanical agitation can also affect the morphology of the mycelial growth and, consequently, antibiotic production. Therefore, optimizing the balance between sufficient oxygen supply and minimizing mechanical stress is a key aspect of research-scale fermentation optimization.

The table below outlines the general optimal ranges for key environmental parameters for Streptomyces fermentation, which can be applied as a starting point for optimizing this compound production.

| Environmental Parameter | General Optimal Range for Streptomyces |

| pH | 6.5 - 8.5 okayama-u.ac.jp |

| Temperature | 25°C - 37°C asianpubs.orgmdpi.com |

Metabolic Engineering Approaches for Biosynthesis Enhancement

Metabolic engineering offers a powerful approach to rationally improve the production of desired secondary metabolites like this compound. By modifying the genetic makeup of the producing organism, it is possible to redirect metabolic fluxes towards the synthesis of the target compound.

Strain Improvement through Mutagenesis and Selection: A significant breakthrough in the selective production of this compound was achieved through classical strain improvement techniques. The growth of the maridomycin-producing strain Streptomyces hygroscopicus No. B-5050-HA was found to be inhibited by the amino acid valine. tandfonline.com This inhibition could be reversed by the addition of isoleucine and other precursors of propionyl-CoA. tandfonline.com

By exploiting this sensitivity, a valine-resistant mutant, designated as strain AV, was isolated. tandfonline.com This mutant strain exhibited a remarkable shift in its metabolic output, with this compound constituting 75% of the total maridomycin mixture produced. tandfonline.comresearchgate.net This preferential accumulation of this compound in the valine-resistant mutant is attributed to an enhanced ability to accumulate propionyl-CoA, the direct precursor for the propionyl side chain of this compound. bioline.org.br Unlike the parent strain, the production of this compound by this mutant was no longer dependent on the addition of isoleucine to the medium. tandfonline.com

Targeted Genetic Manipulation for Increased Precursor Supply: While specific genetic modifications to enhance this compound production are not extensively documented in publicly available literature, general metabolic engineering strategies for increasing the intracellular pool of propionyl-CoA in actinomycetes are relevant. These strategies could potentially be applied to further enhance this compound yields.

The biosynthesis of propionyl-CoA can be engineered through several metabolic pathways. uwaterloo.canih.gov For instance, overexpression of genes involved in the conversion of succinyl-CoA to propionyl-CoA, or pathways that catabolize amino acids like threonine and isoleucine to propionyl-CoA, could increase its availability for maridomycin biosynthesis. uwaterloo.ca Given that the valine-resistant mutant already demonstrates an enhanced capacity for propionyl-CoA accumulation, further genetic modifications to amplify this effect could lead to even higher titers of this compound.

The following table summarizes the metabolic engineering approaches relevant to enhancing this compound production:

| Approach | Strategy | Outcome |

| Classical Mutagenesis | Isolation of a valine-resistant mutant of S. hygroscopicus No. B-5050-HA. tandfonline.com | Preferential accumulation of this compound (75% of total maridomycins). tandfonline.comresearchgate.net |

| Enhanced accumulation of propionyl-CoA. bioline.org.br | ||

| Potential Genetic Engineering Strategies | Overexpression of genes in the propionyl-CoA biosynthetic pathway. | Increased intracellular pool of propionyl-CoA, potentially leading to higher this compound yields. uwaterloo.canih.gov |

| Further enhancement of the phenotype observed in the valine-resistant mutant. |

Iii. Chemical Modification and Derivative Synthesis of Maridomycin Iii

Structure-Activity Relationship (SAR) Studies on Maridomycin (B608861) III Core

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical scaffold of Maridomycin III relates to its biological function. These studies have identified key regions of the molecule where modifications can significantly impact its activity. google.com The 16-membered macrolide structure of this compound, with its various functional groups, offers multiple sites for chemical alteration. vulcanchem.comresearchgate.net

Research has indicated that modifications at specific positions, such as C-9 and C-13, can be crucial. vulcanchem.com For instance, the nature of the acyl groups at the C-3 and C-4" positions distinguishes the different components of the maridomycin complex (I-VI). ncats.io SAR studies have guided the synthetic efforts to create derivatives with improved properties by identifying which parts of the molecule are essential for activity and which can be modified. nih.govnih.gov The insights gained from SAR are critical for designing new derivatives that may overcome challenges such as bacterial resistance. vulcanchem.com

Synthetic Derivatization Strategies

Building on SAR insights, various synthetic strategies have been employed to create derivatives of this compound. These strategies primarily involve acylation and hydrogenation reactions.

Acylation is a key strategy for modifying this compound. The hydroxyl groups on the maridomycin core, particularly at the C-9 position, are prime targets for esterification. nih.gov The synthesis of 9-propionylmaridomycin is a notable example of this approach. nih.govontosight.ai This derivative is created by the chemical acylation of the 9-hydroxyl group of this compound. nih.gov

Studies have shown that 9-acyl and 9,2'-diacyl derivatives of maridomycin can exhibit improved therapeutic effects and higher blood levels compared to the parent compound. nih.gov The preparation of radiolabeled 9-propionylmaridomycin has also been reported, facilitating studies on its metabolism and distribution. hodoodo.comjst.go.jp The conversion of 9-propionylmaridomycin to its metabolites has been observed in studies using rat liver homogenates. researchgate.net

| Derivative Name | Modification Site(s) | Key Finding | Reference(s) |

| 9-Propionylmaridomycin | C-9 hydroxyl group | Showed favorable biological properties | nih.gov |

| 9,2'-Diacetylmaridomycin | C-9 and C-2' hydroxyl groups | Demonstrated improved therapeutic effects | nih.gov |

| 9,13,2'-Triacetyltetrahydromaridomycin | C-9, C-13, and C-2' hydroxyl groups | Showed improved therapeutic effects and low toxicity | nih.gov |

Hydrogenation is another important modification strategy applied to this compound. This process typically targets the reduction of specific functional groups within the molecule. A significant product of this reaction is tetrahydromaridomycin, which is formed by the catalytic hydrogenation of maridomycin. nih.govjustia.com This derivative has been used as a starting material for further acylation reactions, leading to compounds like 9,13,2'-triacetyltetrahydromaridomycin. nih.gov The stereochemistry of these reduction products has also been a subject of investigation. jst.go.jp

Beyond acylation and hydrogenation, other synthetic modifications of this compound have been explored. These include the preparation of various derivatives to probe the molecule's bioactivity further. nih.govfoliamedica.bgresearchgate.net For example, the chemical conversion of maridomycin derivatives into known related compounds has been used to elucidate the structures of metabolites. researchgate.net The synthesis of these novel compounds contributes to a deeper understanding of the chemical possibilities and biological potential of the maridomycin scaffold. researchgate.net

Hydrogenation Products (e.g., Tetrahydromaridomycin)

Biotransformation of this compound

In addition to chemical synthesis, the modification of this compound can also be achieved through biological processes, specifically microbial transformation.

Several microorganisms have been shown to transform this compound into various derivatives. One of the key players in this area is Streptomyces sp. For instance, Streptomyces lavendulae has been found to convert this compound into three main products: 18-dihydro-MDM III, 4''-depropionyl-MDM III, and 18-dihydro-4''-depropionyl-MDM III. nih.gov These transformations involve reduction and deacylation reactions. nih.govtandfonline.com

Another strain, Streptomyces sp. No. K-245, can transform this compound into four different derivatives, including one with a C-18 aldehyde group. researchgate.netnih.govjst.go.jp Furthermore, some Streptomyces strains that are insensitive to maridomycin can detoxify the antibiotic by reducing the C-18 aldehyde group or deacylating the 4''-propionyl group. tandfonline.comoup.com There are also instances of microbial reacylation, where a strain of Streptomyces can convert 4"-depropionyl this compound back into a related maridomycin. naturalproducts.net These microbial transformation pathways offer an alternative route to generate novel maridomycin derivatives with unique structures and potentially different biological activities. bioline.org.brresearchgate.netdntb.gov.ua

| Transforming Microorganism | Transformation Product(s) | Type of Reaction(s) | Reference(s) |

| Streptomyces lavendulae | 18-dihydro-MDM III | Reduction | nih.gov |

| 4''-depropionyl-MDM III | Deacylation | nih.gov | |

| 18-dihydro-4''-depropionyl-MDM III | Reduction and Deacylation | nih.gov | |

| Streptomyces sp. No. K-245 | Derivative with C-18 aldehyde group | Oxidation | researchgate.netnih.gov |

| Maridomycin-insensitive Streptomyces | 18-dihydro MDM III, 4"-depropionyl MDM III | Reduction, Deacylation | tandfonline.comoup.com |

Enzymatic Bioconversion to Derivatives

The enzymatic bioconversion of this compound by various microorganisms represents a significant avenue for the generation of novel derivatives. This process leverages the metabolic machinery of microbes to enact specific chemical transformations on the this compound scaffold.

Research has demonstrated that certain strains of Streptomyces, a genus known for its prolific production of antibiotics, are capable of modifying this compound. For instance, Streptomyces lavendulae has been shown to transform this compound into three main derivatives through reduction and deacylation reactions. tandfonline.comnih.gov Specifically, the enzymatic activities observed include the reduction of the C-18 aldehyde group and the deacylation of the C-4'' propionyl group. tandfonline.comnih.gov

Similarly, this compound-insensitive Streptomycetes isolated from soil have been utilized to study the transformation of this antibiotic. tandfonline.comoup.comtandfonline.com These strains also produce derivatives through reduction at the C-18 position and deacylation at the C-4'' position of the macrolactone ring. tandfonline.comoup.comtandfonline.com This suggests that such enzymatic modifications may serve as a detoxification mechanism for the microorganisms. tandfonline.comoup.comtandfonline.com

Another notable example is the biotransformation of this compound by Streptomyces sp. strain No. K-245, which yields a series of derivatives designated as A1, A2, A3, and A4. researchgate.netnih.gov The primary product, A1, was found to retain the C-18 aldehyde and the C-4'' propionyl group but lacked antimicrobial activity. nih.gov

The bioconversion of this compound is not limited to Streptomyces. The Gram-negative bacterium Serratia marcescens has also been found to transform this compound into two distinct products, MDM-S1 and MDM-S2. nih.gov These transformations are particularly interesting as they involve the modification of the C-18 aldehyde and the C-9 hydroxyl group, and result in the introduction of nitrogen into the molecule. nih.gov

The following table summarizes the enzymatic bioconversions of this compound performed by different microorganisms and the resulting derivatives.

| Microorganism | Starting Compound | Transformation Reaction(s) | Resulting Derivative(s) |

| Streptomyces lavendulae | This compound | Reduction, Deacylation | 18-dihydro-MDM III, 4''-depropionyl-MDM III, 18-dihydro-4''-depropionyl-MDM III |

| This compound-insensitive Streptomycetes | This compound | Reduction, Deacylation | 18-dihydro MDM III, 4''-depropionyl MDM III, 18-dihydro-4''-depropionyl MDM III |

| Streptomyces sp. No. K-245 | This compound | Not fully elucidated | Derivatives A1, A2, A3, and A4 |

| Serratia marcescens | This compound | Modification of C-18 aldehyde and C-9 hydroxyl, Nitrogen incorporation | MDM-S1, MDM-S2 |

Identification of Microbial Transformation Products

The identification of the products resulting from the microbial transformation of this compound relies on a combination of chromatographic and spectroscopic techniques.

Initially, the transformation products are isolated from the culture broth using methods such as silica (B1680970) gel and alumina (B75360) column chromatography. nih.gov Thin-layer chromatography (TLC) is a crucial tool for monitoring the progress of the transformation and for the initial characterization of the products based on their Rf values. tandfonline.comnih.gov

Once isolated, the structural elucidation of the derivatives is carried out using advanced analytical methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are paramount in determining the precise chemical structure of the transformation products. nih.govnih.gov For instance, in the case of the transformation by Streptomyces lavendulae, mass and NMR spectrometry were used to identify the products as 18-dihydro-MDM III, 4''-depropionyl-MDM III, and 18-dihydro-4''-depropionyl-MDM III. nih.gov

Similarly, for the products from Serratia marcescens, NMR and Infrared (IR) analysis revealed the absence of the C-18 aldehyde group and a modification at the C-9 hydroxyl group. nih.gov The identification of derivatives from this compound-insensitive Streptomycetes also involved comparison with authentic samples of known Maridomycin derivatives. tandfonline.comoup.comtandfonline.com

The following table outlines the key microbial transformation products of this compound and the analytical techniques used for their identification.

| Microbial Source | Transformation Product | Key Structural Modifications | Identification Methods |

| Streptomyces lavendulae | 18-dihydro-MDM III | Reduction of C-18 aldehyde | Mass spectrometry, NMR spectroscopy, TLC nih.gov |

| Streptomyces lavendulae | 4''-depropionyl-MDM III | Deacylation at C-4'' | Mass spectrometry, NMR spectroscopy, TLC nih.gov |

| Streptomyces lavendulae | 18-dihydro-4''-depropionyl-MDM III | Reduction of C-18 aldehyde, Deacylation at C-4'' | Mass spectrometry, NMR spectroscopy, TLC nih.gov |

| This compound-insensitive Streptomycetes | 18-dihydro MDM III | Reduction of C-18 aldehyde | Comparison with authentic samples, TLC tandfonline.comoup.comtandfonline.com |

| This compound-insensitive Streptomycetes | 4''-depropionyl MDM III | Deacylation at C-4'' | Comparison with authentic samples, TLC tandfonline.comoup.comtandfonline.com |

| This compound-insensitive Streptomycetes | 18-dihydro-4''-depropionyl MDM III | Reduction of C-18 aldehyde, Deacylation at C-4'' | Comparison with authentic samples, TLC tandfonline.comoup.comtandfonline.com |

| Streptomyces sp. No. K-245 | Derivative A1 | Retained C-18 aldehyde and C-4'' propionyl group | Column chromatography, Partial structural investigation researchgate.netnih.gov |

| Serratia marcescens | MDM-S1 | Absence of C-18 aldehyde, Modification of C-9 hydroxyl, Nitrogen incorporation | NMR analysis, IR analysis, Silica gel chromatography nih.gov |

| Serratia marcescens | MDM-S2 | Absence of C-18 aldehyde, Modification of C-9 hydroxyl, Nitrogen incorporation | NMR analysis, IR analysis, Silica gel chromatography nih.gov |

Iv. Molecular Mechanisms of Action of Maridomycin Iii

Ribosomal Binding and Protein Synthesis Inhibition

The primary mode of action for Maridomycin (B608861) III involves its binding to the large (50S) subunit of the bacterial ribosome, leading to the cessation of protein synthesis. nih.govnih.gov This interaction is a hallmark of macrolide antibiotics and is crucial for their bacteriostatic activity.

Maridomycin III, like other macrolide antibiotics, binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. researchgate.netresearchgate.net The NPET is a channel that traverses the 50S subunit, through which newly synthesized polypeptide chains emerge from the peptidyl transferase center (PTC). nih.govresearchgate.net The binding site for macrolides is predominantly composed of segments of the 23S ribosomal RNA (rRNA), specifically the central loop of domain V and the loop of hairpin 35 in domain II. researchgate.net Ribosomal proteins, such as L4 and L22, which have extensions that protrude into the tunnel, also contribute to the formation of the binding pocket. researchgate.netnih.gov

The interaction of macrolides with the 23S rRNA is critical for their inhibitory action. Nucleotides such as A2058 and A2059 (E. coli numbering) in domain V are key interaction points for many macrolides. nih.gov While specific crystallographic studies detailing the precise nucleotide interactions for this compound are not as extensively documented as for erythromycin (B1671065), its shared mechanism of action and cross-resistance patterns suggest a similar binding orientation within this conserved pocket of the NPET. nih.gov

Table 1: Key Components of the Macrolide Binding Site on the Bacterial 50S Ribosome

| Ribosomal Component | Location/Domain | Role in Binding |

| 23S rRNA | Domain V (Central Loop) | Primary interaction site for the macrolide ring. researchgate.net |

| 23S rRNA | Domain II (Hairpin 35) | Contributes to the binding pocket. researchgate.net |

| Ribosomal Protein L4 | Near NPET | Forms part of the tunnel wall and influences binding. researchgate.netnih.gov |

| Ribosomal Protein L22 | Near NPET | Forms part of the tunnel wall and influences binding. researchgate.netnih.gov |

By binding within the NPET, this compound physically obstructs the passage of the growing polypeptide chain. nih.gov This steric hindrance prevents the elongation phase of protein synthesis from proceeding normally. nih.gov The ribosome may be able to synthesize a short peptide of a few amino acids, but as the nascent chain grows, it collides with the bound antibiotic, leading to a halt in translation. nih.gov

This blockage of the exit tunnel can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively terminating protein synthesis. researchgate.net The action of this compound is therefore not on the catalytic activity of the peptidyl transferase center itself, but rather on the progression of the nascent peptide, making it a potent inhibitor of the elongation step in protein biosynthesis. nih.govnih.gov

Target Site Interaction on Bacterial Ribosomes

Comparative Molecular Mechanisms with Other Macrolides

The molecular mechanism of this compound is largely analogous to that of other 16-membered macrolides like josamycin (B1673084) and leucomycin (B7888351), and shares fundamental similarities with the 14-membered macrolide, erythromycin. nih.govnih.govnih.gov They all target the 50S ribosomal subunit and inhibit protein synthesis by blocking the nascent peptide exit tunnel. researchgate.netnih.gov

However, subtle structural differences between macrolides can lead to variations in their binding affinity and their ability to overcome certain resistance mechanisms. For instance, resistance to erythromycin can arise from mutations in ribosomal proteins L4 or L22, which alter the conformation of the exit tunnel. nih.govembopress.org Some studies have shown that 9-propionylmaridomycin (a derivative of this compound) retains activity against staphylococcal strains that are highly resistant to erythromycin. This suggests that while their primary target is the same, the specific interactions of this compound within the binding pocket may differ sufficiently to circumvent certain resistance-conferring mutations that affect erythromycin.

The affinity of erythromycin for the ribosome has been determined to be high, with a dissociation constant (Kd) in the nanomolar range. researchgate.net While direct comparative binding affinity studies for this compound were not found in the performed searches, its efficacy against some erythromycin-resistant strains implies a robust interaction with the ribosomal target.

Table 2: Comparison of Mechanistic Aspects of this compound and Erythromycin

| Feature | This compound | Erythromycin |

| Primary Target | 50S ribosomal subunit nih.govnih.gov | 50S ribosomal subunit nih.gov |

| Binding Site | Nascent Peptide Exit Tunnel (NPET) researchgate.net | Nascent Peptide Exit Tunnel (NPET) nih.gov |

| Mechanism | Inhibition of translational elongation nih.gov | Inhibition of translational elongation nih.gov |

| Key rRNA Interaction Site | Presumed to be similar to other macrolides (e.g., Domain V of 23S rRNA) researchgate.net | Domain V (e.g., A2058, A2059) of 23S rRNA nih.gov |

| Activity against some Erythromycin-Resistant Strains | Yes | Not applicable |

Modulation of Host Cellular Processes (Non-Antibacterial Mechanisms in Research Models)

Based on the conducted research, there is no available information specifically detailing the modulation of host cellular processes by this compound in non-antibacterial research models. Studies on the immunomodulatory effects of antibiotics have been conducted for other macrolides, such as erythromycin and azithromycin (B1666446), which have been shown to influence cytokine production and other host immune responses. nih.govmejdd.org However, similar research focused solely on this compound was not identified in the search results.

V. Molecular Mechanisms of Resistance to Maridomycin Iii

Ribosomal Methylation (erm Genes)

The most prevalent mechanism of resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics, including Maridomycin (B608861) III, is the post-transcriptional modification of the ribosomal target site. This is mediated by a family of enzymes known as Erm methyltransferases, encoded by erm genes. These enzymes catalyze the dimethylation of a specific adenine (B156593) residue (A2058 in Escherichia coli) within the 23S rRNA, a critical component of the large ribosomal subunit. This modification reduces the binding affinity of macrolides to the ribosome, thereby rendering the antibiotic ineffective.

The expression of erm genes is often inducible, meaning that the presence of a macrolide antibiotic can trigger the production of the Erm methyltransferase. Maridomycin III, as a 16-membered macrolide, has been shown to be an effective inducer of certain erm genes. For instance, research has demonstrated that 16-membered macrolides, including maridomycin, can selectively induce the expression of the ermSV gene from Streptomyces viridochromogenes. This induction is crucial for the bacterial cell to mount a rapid defense upon exposure to the antibiotic. The mechanism of induction often involves a process of translational attenuation, where the binding of the macrolide to the ribosome stalls the translation of a leader peptide, leading to a conformational change in the mRNA that allows for the translation of the erm gene.

The ability of a macrolide to induce erm gene expression is not universal and can be highly specific, often depending on the size of the macrolactone ring. Studies comparing the induction of different erm genes by various macrolides have revealed distinct patterns. For example, while 14-membered macrolides like erythromycin (B1671065) can induce both ermSV and ermC (from Staphylococcus aureus), 16-membered macrolides such as maridomycin, carbomycin (B1668359), and tylosin (B1662201) selectively induce ermSV but not ermC. nih.govasm.orgmcmaster.ca This specificity is attributed to the structural differences between the macrolides and how they interact with the nascent peptide exit tunnel of the ribosome, which in turn influences the stalling of the leader peptide and the subsequent induction of the resistance gene. nih.govasm.orgmcmaster.ca

Below is a table summarizing the induction specificity of different macrolide ring sizes on erm genes based on available research.

| Macrolide Ring Size | Inducing Macrolide Examples | Induced erm Gene | Non-Induced erm Gene |

| 14-membered | Erythromycin, Clarithromycin | ermC, ermSV | - |

| 16-membered | This compound , Tylosin, Carbomycin | ermSV | ermC |

Induction of erm Methyltransferases by this compound

Efflux Pump Mechanisms

Another significant strategy employed by bacteria to resist the effects of this compound is the active efflux of the drug from the cell. This process is mediated by membrane-embedded transporter proteins, known as efflux pumps, which recognize and expel a wide range of substrates, including antibiotics. This mechanism prevents the intracellular accumulation of the antibiotic to a concentration that would be inhibitory.

Several families of efflux pumps contribute to antibiotic resistance in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. While many efflux pumps that confer resistance to 14- and 15-membered macrolides have been identified, the specific transporters that actively efflux 16-membered macrolides like this compound are less well-characterized.

Some studies suggest that certain efflux systems exhibit specificity based on the macrolide ring size. For instance, the MefA efflux pump confers resistance to 14- and 15-membered macrolides but not to 16-membered ones. uniprot.org Similarly, the MacAB-TolC efflux system in Escherichia coli, an ABC-type transporter, confers resistance to 14- and 15-membered macrolides but shows weak to no activity against 16-membered macrolides like josamycin (B1673084) and leucomycin (B7888351). nih.gov

Conversely, some research indicates that certain 16-membered macrolides are not effective inducers or substrates for some efflux pumps. For example, several 16-membered macrolides, including josamycin and tylosin, did not induce the expression of the mef(E) gene, which encodes an MFS efflux pump in Streptococcus pneumoniae. nih.gov However, it is important to note that other 16-membered macrolides, tilmicosin (B555) and rosamicin, were found to be inducers. asm.org The table below details the specificity of some efflux pumps for different macrolide classes.

| Efflux Pump | Pump Family | Substrates (Macrolide Ring Size) | Non-Substrates (Macrolide Ring Size) |

| MefA | MFS | 14- and 15-membered | 16-membered |

| MacAB-TolC | ABC | 14- and 15-membered | 16-membered (weak or no activity) |

| Mef(E)/Mel | MFS | 14- and 15-membered (inducible) | Most 16-membered (non-inducing) |

The expression of efflux pump genes is tightly regulated, often by transcriptional regulators that can be induced by the presence of a substrate. These regulatory systems allow bacteria to conserve energy by expressing the pumps only when needed. The regulation can be complex, sometimes involving two-component systems that sense environmental signals. researchgate.net

For some efflux pumps, exposure to sub-inhibitory concentrations of macrolides can lead to the upregulation of their expression. nih.gov However, there are also instances where macrolides can have a downregulatory effect. For example, sub-MIC levels of the 14-membered macrolide azithromycin (B1666446) have been shown to suppress the expression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa. nih.gov The 16-membered macrolide josamycin showed only a marginal effect in this regard. nih.gov The precise molecular mechanisms by which this compound might regulate the expression of specific efflux pumps remain an area of active investigation.

Identification of Efflux Transporters Conferring Resistance

Target Site Mutations (e.g., ribosomal RNA mutations)

The primary target for macrolide antibiotics, including this compound, is the 50S large ribosomal subunit. These antibiotics bind within the peptide exit tunnel, interfering with protein synthesis. gem-net.netnih.gov Mutations in the components of this binding site, particularly in the 23S ribosomal RNA (rRNA), can confer resistance. nih.govnih.gov

While specific mutations conferring resistance exclusively to this compound are not extensively documented in the reviewed literature, the general mechanism is well-established for macrolides. nih.gov Mutations in the central loop of domain V of the 23S rRNA are common culprits in macrolide resistance. nih.gov These mutations can prevent the antibiotic from binding effectively to the ribosome, allowing protein synthesis to proceed even in the presence of the drug. gem-net.netplos.org Alterations in ribosomal proteins, such as L4 and L22, which are located near the macrolide binding site, can also contribute to resistance. nih.gov The dominant nature of many of these rRNA mutations means that even in cells with multiple rRNA operons, a single mutated operon can provide a resistant phenotype. nih.gov

Adaptive Resistance and Tolerance Mechanisms

Beyond specific genetic mutations, bacteria can employ broader adaptive strategies to survive antibiotic exposure. Drug tolerance is a phenomenon where a subpopulation of susceptible bacteria can endure lethal concentrations of an antibiotic without any genetic change. sciltp.comresearchgate.net These drug-tolerant persister (DTP) cells are often characterized by a slow-growing or dormant state, which reduces their susceptibility to antibiotics that target active cellular processes like protein synthesis. sciltp.comfrontiersin.org

The development of tolerance involves complex biological networks, including the interplay between cellular evolution, biochemistry, and metabolism. embl.org Mechanisms such as epigenetic modifications, metabolic reprogramming, and the activation of specific signaling pathways can transition cells into a drug-tolerant state. sciltp.com This state is often reversible; when the antibiotic pressure is removed, the cells can revert to a sensitive state. sciltp.com However, this tolerant phase can act as a crucial intermediate step, providing a reservoir from which stably resistant mutants can emerge following prolonged drug exposure. sciltp.comnih.gov

Cross-Resistance Profiles with Other Macrolide Antibiotics

Due to similarities in their structure and mechanism of action, cross-resistance between this compound and other macrolide antibiotics is a significant clinical consideration. Generally, strains that exhibit insensitivity to this compound also show tolerance to other 16-membered macrolides like leucomycin, acetylspiramycin, josamycin, and kitasamycin (B1683686), as well as the 14-membered macrolide erythromycin. tandfonline.comnih.govjst.go.jp

Studies on a derivative, 9-propionylmaridomycin, which shares its core structure with this compound, confirm this pattern. Strains resistant to josamycin and kitasamycin were also found to be resistant to 9-propionylmaridomycin. nih.govasm.org Conversely, this derivative was effective against clinical isolates of Staphylococcus aureus that were highly resistant to erythromycin but remained sensitive to josamycin and kitasamycin. nih.govasm.org This indicates that while significant cross-resistance exists, the profiles are not always absolute and can depend on the specific resistance mechanism present in the bacterial strain. tandfonline.com For instance, one study noted that a strain tolerant to both this compound and leucomycin was susceptible to acetylspiramycin, a difference potentially attributable to the forosamine (B98537) sugar moiety in acetylspiramycin, which is absent in the other two. tandfonline.com

The development of resistance to this compound can be induced in a stepwise manner through serial exposure to the antibiotic, and this often results in broad cross-resistance to other macrolides. jst.go.jp

| Antibiotic | Cross-Resistance with this compound | Reference |

| Leucomycin | Yes | tandfonline.comjst.go.jp |

| Acetylspiramycin | Yes (Generally) | tandfonline.com |

| Erythromycin | Yes | tandfonline.com |

| Josamycin | Yes | nih.govasm.org |

| Kitasamycin | Yes | nih.govasm.org |

| Oleandomycin (B1677203) | Yes | nih.gov |

Vi. Preclinical Pharmacological Activity and Efficacy Studies in Research Models

In Vitro Antimicrobial Spectrum and Potency

The in vitro antimicrobial activity of Maridomycin (B608861) III, primarily studied through its derivative 9-propionylmaridomycin, demonstrates a focused spectrum of action, primarily against Gram-positive bacteria and a select group of Gram-negative organisms. tandfonline.comnih.govasm.org 9-propionylmaridomycin contains 9-propionylmaridomycin III as its principal active component. asm.org

9-propionylmaridomycin exhibits potent in vitro activity against a range of Gram-positive bacteria. nih.gov Its efficacy is particularly notable against clinical isolates of Staphylococcus aureus, including strains that have developed resistance to other macrolide antibiotics like erythromycin (B1671065) and oleandomycin (B1677203). nih.govasm.org The minimum inhibitory concentrations (MICs) for several Gram-positive species highlight its antibacterial potency. For instance, against various strains of Staphylococcus aureus and Streptococcus pyogenes, the MIC values are comparable to those of other macrolides such as josamycin (B1673084) and kitasamycin (B1683686). asm.org The antibiotic is also effective against macrolide-resistant staphylococci that remain sensitive to josamycin and kitasamycin. nih.gov

Table 1: In Vitro Antimicrobial Activity of 9-Propionylmaridomycin Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | FDA 209 P | 0.78 |

| Staphylococcus aureus | Smith | 0.39 |

| Bacillus subtilis | ATCC 6633 | 0.05 |

| Sarcina lutea | PCI 1001 | <0.012 |

| Streptococcus pyogenes | S-8 | 0.1 |

| Diplococcus pneumoniae | Type I | 0.05 |

Data sourced from Kondo et al., 1973. asm.org

While generally inactive against many Gram-negative rods, 9-propionylmaridomycin shows activity against certain Gram-negative species, notably Neisseria gonorrhoeae and Vibrio cholerae. nih.govasm.org The pattern of this antibacterial action is similar to that observed for josamycin and kitasamycin. asm.org

Table 2: In Vitro Antimicrobial Activity of 9-Propionylmaridomycin Against Specific Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

|---|---|---|

| Neisseria gonorrhoeae | 101 | 0.78 |

| Vibrio cholerae | V-58-4 (Ogawa) | 6.25 |

Data sourced from Kondo et al., 1973. asm.org

The in vitro effectiveness of maridomycin and its derivatives is influenced by environmental conditions of the culture medium. nih.govasm.org

pH: The antibacterial activity of 9-propionylmaridomycin is significantly stronger at an alkaline pH. asm.org For example, its activity against S. aureus is greater at pH 8.0 compared to more acidic or neutral pH levels. asm.org Studies on maridomycin have shown it to be more active at pH 9 than at pH 6. Despite this pH-dependent activity, the antibiotic itself remains stable in solutions across a pH range of 4, 7, and 9. nih.gov

Inoculum Size: The potency of the antibiotic is enhanced when the bacterial inoculum size is decreased. asm.org An increase in the number of bacterial cells requires a higher concentration of the antibiotic to achieve inhibition. asm.org

Serum: The addition of horse serum to the culture medium, in concentrations ranging from 10% to 50%, does not influence the inhibitory activity of 9-propionylmaridomycin. asm.org This suggests that protein binding may not significantly impact its in vitro efficacy under these conditions. nih.govasm.org

Activity Against Specific Gram-Negative Bacterial Strains (e.g., Neisseria gonorrhoeae, Vibrio cholerae)

In Vitro Studies on Resistance Development and Cross-Resistance

Studies on 9-propionylmaridomycin reveal specific patterns of resistance development and cross-resistance with other macrolide antibiotics. nih.govasm.org

The development of resistance in Staphylococcus aureus to 9-propionylmaridomycin occurs in a stepwise manner following repeated exposure in vitro. asm.org There is a clear cross-resistance relationship among 9-propionylmaridomycin, josamycin, and kitasamycin. asm.org Strains that are resistant to josamycin and kitasamycin are also found to be resistant to 9-propionylmaridomycin. nih.gov Similarly, strains of S. aureus made resistant to 9-propionylmaridomycin also show resistance to josamycin and kitasamycin. asm.org

A notable characteristic of 9-propionylmaridomycin is its inability to induce resistance to erythromycin in staphylococcal strains that have an inducible resistance mechanism. nih.govasm.org However, it is effective against certain clinical isolates of S. aureus that are highly resistant to erythromycin or oleandomycin but remain susceptible to josamycin and kitasamycin. nih.gov Research on this compound-insensitive Streptomyces strains has shown that these strains are generally also tolerant of other macrolides like leucomycin (B7888351), acetylspiramycin, and erythromycin, indicating a broad cross-resistance among these compounds within this genus. tandfonline.com

Advanced Cellular Models for Efficacy Assessment

Information specific to the evaluation of this compound using two-dimensional (2D) cell culture models is not available in the reviewed scientific literature. While 2D cell culture systems are standard in vitro tools for assessing the efficacy of antibiotics, particularly against intracellular pathogens, specific studies detailing the performance of this compound in these models have not been identified. frontiersin.orggulhanemedj.org

Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids, Organoids)

The use of three-dimensional (3D) cell culture systems, such as spheroids and organoids, represents a significant advancement in preclinical drug evaluation, offering a model with intermediate complexity between traditional two-dimensional (2D) monolayers and in vivo tumors. exelixis.com These models are designed to more accurately replicate the natural tissue architecture, allowing cells to interact with their surroundings in all three dimensions. diva-portal.org This enhanced physiological relevance can provide more precise data on disease progression and drug response. researchgate.net Spheroids are self-assembled spherical clusters of cell colonies, while organoids are more complex structures derived from stem cells that can self-organize into organ-like tissues. diva-portal.orgazurebiosystems.com

These advanced in vitro models are valuable for assessing drug efficacy, toxicity, and pharmacokinetics at an early stage of development. frontiersin.org They can capture biological aspects that 2D cultures cannot, such as diffusion gradients of nutrients and drugs, complex cell-cell and cell-matrix interactions, and the development of hypoxic cores, which are characteristic of in vivo tumors and biofilms. exelixis.comazurebiosystems.com For instance, studies have shown that cells grown in 3D spheroids can exhibit different drug sensitivities and resistance profiles compared to the same cells grown in 2D cultures. vmrcindia.comnih.gov

Despite the advantages and widespread application of these models in oncology and infectious disease research, a review of the available scientific literature indicates a lack of specific studies investigating the activity of this compound in 3D cell culture models like spheroids or organoids. Future research employing these systems could provide deeper insights into the compound's efficacy, penetration, and activity within a microenvironment that more closely mimics an in vivo infection site.

In Vivo Preclinical Animal Models for Antimicrobial Efficacy

In vivo animal models are a cornerstone of preclinical research, providing essential data on a drug candidate's efficacy and safety within a complex biological system before human trials. biorxiv.org For antimicrobial agents, these models are critical for evaluating how a compound performs against a pathogen in the context of a host's physiological and immune responses. asm.org Murine models are frequently used due to their genetic tractability, cost-effectiveness, and well-characterized immunology. frontiersin.org These studies help to establish the dose-response relationship and provide foundational data for pharmacokinetic and pharmacodynamic analyses. biorxiv.orgjst.go.jp

Murine Infection Models

The in vivo antibacterial activity of maridomycin and its derivatives has been evaluated in murine infection models. Studies have focused on 9-propionylmaridomycin, a derivative where this compound is the principal component. mhmedical.com Research demonstrated its protective efficacy in mice systemically infected with various Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae (now known as Streptococcus pneumoniae). asm.orgnih.gov The protective effect of 9-propionylmaridomycin in mice with intraperitoneal infections was found to be comparable to that of other established macrolide antibiotics. asm.org

Furthermore, the compound was shown to be highly effective in treating localized infections. In a murine model of skin lesions induced by intradermal injection of S. aureus, treatment with 9-propionylmaridomycin resulted in a very effective response. asm.org In comparative studies, maridomycin was as effective as leucomycin against Gram-positive bacterial infections in mice when administered via subcutaneous, intraperitoneal, or intravenous routes. nih.gov

| Compound | Animal Model | Infection Type | Pathogen(s) | Observed Efficacy | Reference |

|---|---|---|---|---|---|

| 9-Propionylmaridomycin | Mouse | Systemic (Intraperitoneal) | Staphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniae | Protective effect was similar to other known macrolide antibiotics. | asm.org |

| 9-Propionylmaridomycin | Mouse | Localized (Intradermal) | Staphylococcus aureus | Responded very effectively to treatment. | asm.org |

| Maridomycin (General) | Mouse | Systemic (Subcutaneous, Intraperitoneal, IV) | Gram-positive bacteria | As effective as leucomycin. | nih.gov |

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in antimicrobial drug development that links the drug's concentration-time profile (pharmacokinetics) to its microbiological effect (pharmacodynamics). vmrcindia.com This approach helps to define the optimal dosing regimen needed to maximize efficacy and minimize the development of resistance. biorxiv.org The goal is to establish a dose-concentration-response relationship by identifying the PK/PD index that best correlates with antimicrobial activity. For macrolides, like maridomycin, the primary PK/PD indices are typically the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) and the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC). vmrcindia.com

Preclinical animal infection models provide the essential data for developing these models. biorxiv.org By measuring drug concentrations in plasma or tissue and quantifying the bacterial burden over time, researchers can correlate specific drug exposure levels with microbiological outcomes such as bacterial stasis or reduction. researchgate.net This information allows for the determination of the magnitude of the PK/PD index required for a therapeutic effect. jst.go.jp These preclinical models, often developed in mice, rats, or rabbits, serve to mimic human infectious diseases and allow for robust PK/PD studies to be conducted. biorxiv.org The data and models generated can then be scaled to predict efficacious doses in humans, guiding the design of clinical trials. researchgate.net

While the principles of PK/PD modeling are well-established for antibiotics, specific studies detailing a PK/PD model for this compound in preclinical species are not available in the public literature. The development of such a model would be a critical step in optimizing its potential clinical use.

| PK/PD Parameter | Definition | Relevance for Antibiotics |

|---|---|---|

| %fT > MIC | The percentage of the dosing interval during which the concentration of free (unbound) drug in the blood remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. | Key driver of efficacy for time-dependent antibiotics like beta-lactams and often considered for macrolides. |

| fAUC / MIC | The ratio of the area under the free drug concentration-time curve over 24 hours to the MIC. | Primary driver for antibiotics with mixed time- and concentration-dependent killing, including macrolides, fluoroquinolones, and tetracyclines. |

| fCmax / MIC | The ratio of the maximum free drug concentration in the plasma to the MIC. | Key driver of efficacy for antibiotics with concentration-dependent killing, such as aminoglycosides. |

Vii. Advanced Analytical Methodologies for Maridomycin Iii Research

Chromatographic Techniques for Separation and Quantification

Chromatography serves as a cornerstone for the analysis of Maridomycin (B608861) III, enabling the separation of this multi-component antibiotic and its metabolic products. drugfuture.com These techniques partition components between a stationary phase and a mobile phase, allowing for their differential migration and separation based on physical and chemical properties. drugfuture.com

High-Performance Liquid Chromatography (HPLC) has proven to be a highly effective method for the quantitative separation of maridomycins and their acyl derivatives. nih.gov Research has demonstrated that Maridomycin III and its related components can be successfully resolved using a Corasil I column with a mixed solvent system as the eluent. nih.gov This system typically consists of the upper layer of a mixture of n-hexane, diisopropyl ether, ethanol, and water. nih.gov

A significant finding in the HPLC analysis of maridomycins is the linear relationship observed between the logarithm of the capacity factors (k') and the logarithm of the number of alkyl carbons in the acyl group at the 4'' position. nih.gov This relationship has been instrumental, even leading to the discovery of new maridomycin components within crude samples. nih.gov The robustness of this technique allows for its application to other macrolide antibiotics like leucomycin (B7888351) and carbomycin (B1668359) A and B under similar conditions. nih.gov

Table 1: Exemplary HPLC Conditions for Maridomycin Analysis This table is a representative example based on described research findings.

| Parameter | Specification |

|---|---|

| Column | Corasil I (200 cm x 2 mm I.D.) nih.gov |

| Mobile Phase | Upper layer of n-hexane, diisopropyl ether, ethanol, and water mixture nih.gov |

| Detection | UV detector |

| Application | Quantitative separation of maridomycin components and their acyl derivatives. nih.gov |

Thin-Layer Chromatography (TLC) is a widely used technique for the separation and identification of this compound and its transformation products due to its simplicity and speed. tandfonline.comlibretexts.org In several studies, this compound and its derivatives, produced through microbial transformation, were separated on silica (B1680970) gel G plates. tandfonline.comnih.gov The separation is visualized, and compounds are identified by their retention factor (Rf) values, which differ based on the solvent system used. tandfonline.comnih.gov

For instance, the transformation products from Streptomyces lavendulae and other insensitive streptomycetes were identified by comparing their Rf values to authentic samples across various solvent systems. tandfonline.comnih.gov Quantitative analysis can also be achieved using TLC. One method involves the separation of 9-propionylmaridomycins, followed by an addition reaction with gaseous iodine directly on the TLC plate. nih.gov The resulting maridomycin-iodine complexes are then extracted and the amount of reacted iodine is measured, allowing for quantification of the maridomycin components. nih.gov

Table 2: Rf Values of this compound and its Derivatives in Different TLC Solvent Systems Data compiled from studies on microbial transformation. tandfonline.com

| Compound | Solvent System 1 (Benzene-Acetone 3:2) | Solvent System 2 (CHCl₃-MeOH 17:3) | Solvent System 3 (CHCl₃-MeOH-NH₄OH 40:3:20) | Solvent System 4 (C₆H₆-MeOH 3:1) |

|---|---|---|---|---|

| This compound | 0.50 | 0.65 | 0.58 | 0.53 |

| 18-dihydro-Maridomycin III | 0.58 | 0.70 | 0.61 | 0.60 |

| 4''-depropionyl-Maridomycin III | 0.38 | 0.45 | 0.52 | 0.35 |

| 18-dihydro-4''-depropionyl-Maridomycin III | 0.45 | 0.53 | 0.55 | 0.43 |

Thin-Layer Chromatography (TLC)

Spectroscopic Techniques for Structural Elucidation and Analysis

While chromatography separates mixtures, spectroscopy is essential for elucidating the precise molecular structure of the isolated components. amazon.com

Mass Spectrometry (MS) is a fundamental technique for the structural analysis of this compound and its derivatives. It provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight with high accuracy. nih.gov The fragmentation patterns observed in the mass spectrum offer clues to the molecule's structure. MS has been instrumental in identifying various transformation products of this compound. For example, by using mass spectrometry, researchers identified products such as 18-dihydro-MDM III and 4''-depropionyl-MDM III, which were formed by the microbial transformation of the parent compound. nih.gov The use of tandem mass spectrometry (MS/MS) further enhances structural analysis by allowing for the fragmentation of selected ions, providing more detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the definitive structural elucidation of organic molecules like this compound. frontiersin.org Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. NMR analysis was crucial in characterizing the transformation products of this compound. For example, NMR and IR analysis revealed that two products, MDM-S1 and MDM-S2, produced by Serratia marcescens, lacked the aldehyde group at the C-18 position and showed a modification of the hydroxyl group at C-9. nih.gov Similarly, NMR spectrometry was used alongside mass spectrometry to confirm the identities of 18-dihydro-MDM III and other derivatives produced by Streptomyces lavendulae. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Advanced Biophysical Techniques for Molecular Interactions

Understanding how this compound interacts with its biological targets, such as the bacterial ribosome, is key to elucidating its mechanism of action. Advanced biophysical techniques provide quantitative data on these binding events.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. asm.org The method involves immobilizing one molecule (the ligand, e.g., a component of the bacterial ribosome) onto a sensor chip, and flowing another molecule (the analyte, e.g., this compound) over the surface. nih.gov Binding between the analyte and ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov

Table 3: Parameters Obtainable from SPR Analysis of this compound-Ribosome Interaction

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Association Rate Constant | k_a | The rate at which this compound binds to the ribosomal target. | Reflects the speed of target recognition. |

| Dissociation Rate Constant | k_d | The rate at which the this compound-ribosome complex breaks apart. | Indicates the stability of the drug-target complex. |

| Equilibrium Dissociation Constant | K_D | The ratio of k_d to k_a (k_d/k_a), representing the binding affinity. | A lower K_D value signifies a stronger binding interaction. |

Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. harvard.eduresearchgate.net It is considered a gold-standard method because it provides a complete thermodynamic profile of the interaction in a single experiment without the need for labeling or immobilization. rsc.orgtainstruments.com

In a typical ITC experiment to study this compound, a solution of the antibiotic would be titrated into a sample cell containing its target, such as the 50S ribosomal subunit. harvard.edu The instrument measures the minute heat changes that occur upon binding. harvard.edu The resulting data can be analyzed to determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the binding reaction. harvard.edutainstruments.com This information is invaluable for understanding the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven) and for structure-activity relationship (SAR) studies aimed at optimizing drug candidates. researchgate.nettainstruments.com

Table 4: Thermodynamic Parameters from ITC Analysis of this compound Binding

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Binding Affinity | K_D (or K_A) | The concentration of ligand required to saturate half of the binding sites; a measure of binding strength. | Quantifies the potency of the drug-target interaction. |

| Stoichiometry | n | The number of this compound molecules that bind to one molecule of the target. | Defines the binding ratio of the complex. |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding. | Indicates the contribution of hydrogen bonding and van der Waals forces to the interaction. |

| Entropy Change | ΔS | The change in the system's disorder upon binding. | Reflects the role of hydrophobic interactions and conformational changes. |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, calculated from ΔH and ΔS. | Determines the spontaneity of the binding process. |

Surface Plasmon Resonance (SPR)

Bioanalytical Method Development for Research Samples

To study the pharmacokinetics and metabolism of this compound in a research context, robust bioanalytical methods for its quantification in biological matrices (e.g., plasma, serum, tissue) are essential. The development and validation of such methods ensure that the data generated are accurate and reliable.

The most common approach for quantifying small molecules like this compound in complex biological samples is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). ijper.orgijper.org Method development involves several key steps:

Sample Preparation: The goal is to extract this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijper.orgijper.org The choice depends on the analyte's properties and the required sensitivity.

Chromatographic Separation: An appropriate High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is developed to separate this compound from metabolites and endogenous matrix components before it enters the mass spectrometer. mdpi.com This involves optimizing the column, mobile phase composition, and gradient.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. plos.org

Method Validation: The developed method must be rigorously validated according to regulatory guidelines. This process assesses the method's performance characteristics. ijper.orgmdpi.com

Table 5: Key Validation Parameters for a Bioanalytical Method

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration should be within ±15% of the nominal value. |

| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) or relative standard deviation (RSD) ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration should be within ±15% of the nominal concentration of fresh samples. |

Q & A

Q. What are the key considerations when designing experiments to evaluate Maridomycin III’s bioactivity?

Methodological Answer:

- Experimental Design : Use a dose-response framework to assess bioactivity, including positive/negative controls (e.g., known antibiotics for comparison) and standardized assays (e.g., MIC assays for antimicrobial activity) .

- Variables : Define dependent variables (e.g., bacterial growth inhibition) and independent variables (e.g., concentration gradients, pH, temperature). Ensure replicates (n ≥ 3) to account for biological variability .

- Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) to confirm mechanistic hypotheses .

Q. How should researchers approach synthesizing and purifying this compound for reproducibility?

Methodological Answer:

- Synthesis : Document reaction conditions (e.g., solvent systems, catalysts, temperature) and monitor intermediates via HPLC or LC-MS .

- Purification : Use preparative chromatography with UV/vis or mass spectrometry detection. Report retention times and purity thresholds (e.g., ≥95% by area under the curve) .

- Storage : Specify lyophilization protocols and storage conditions (e.g., -80°C under inert gas) to prevent degradation .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer:

- Data Normality : Perform Shapiro-Wilk tests to determine if parametric (e.g., ANOVA) or non-parametric tests (e.g., Kruskal-Wallis) are suitable .

- Dose-Response Modeling : Use nonlinear regression (e.g., log-logistic models) to calculate EC50/IC50 values. Report confidence intervals and goodness-of-fit metrics (e.g., R²) .

- Outliers : Apply Grubbs’ test or Dixon’s Q-test to identify and justify exclusion of outliers .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Analysis : Compare bioavailability (e.g., plasma concentration-time curves) and tissue penetration using radiolabeled this compound .

- Metabolite Profiling : Identify active/inactive metabolites via mass spectrometry and test their contributions to observed discrepancies .

- Animal Models : Optimize infection models (e.g., murine sepsis) to better mimic human pathophysiology. Include immune-compromised cohorts to assess host-dependent effects .

Q. What strategies validate target specificity when this compound exhibits off-target effects?

Methodological Answer:

- CRISPR/Cas9 Knockouts : Generate bacterial strains lacking putative targets (e.g., ribosomes) to confirm on-target activity .

- Proteomic Profiling : Use affinity chromatography coupled with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify binding partners .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to visualize this compound-target interactions and identify critical binding residues .

Q. How should researchers address batch-to-batch variability in this compound production?

Methodological Answer:

- Quality Control : Implement NMR fingerprinting and high-resolution mass spectrometry to verify structural consistency .

- Process Optimization : Use design of experiments (DoE) to identify critical process parameters (e.g., fermentation time, pH) affecting yield and purity .